Methyltetrazine-amino-PEG8-amine

Description

Conjugation to Biomolecules for Research Probes and Constructs

This linker is instrumental in the creation of customized research probes by attaching functional molecules to biomolecules of interest.

The ability to label proteins and peptides at specific sites is crucial for understanding their function and behavior. Methyltetrazine-amino-PEG8-amine facilitates this through several methodologies. One common approach involves the genetic incorporation of an unnatural amino acid (UAA) containing a TCO group into the protein of interest. nih.gov The methyltetrazine group of the linker can then specifically react with the TCO-modified protein, allowing for the attachment of various payloads.

Another strategy utilizes enzymatic methods. For instance, sortases, a class of transpeptidases, can recognize a specific amino acid sequence and catalyze the ligation of a molecule containing a primary amine, such as this compound. nih.gov This allows for controlled, site-specific labeling of proteins tagged with the recognition sequence. Peptide tags can also be employed for site-specific labeling, providing a versatile platform for visualizing and studying protein localization and trafficking. rsc.org

These methods enable the attachment of a variety of functional moieties, including:

Fluorophores: For tracking protein localization and dynamics.

Biotin (B1667282): For affinity purification and detection.

Small molecule drugs: For creating targeted therapeutics.

| Labeling Method | Description | Key Advantage |

| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of a TCO-containing UAA into a protein, followed by reaction with the methyltetrazine linker. nih.gov | High precision and control over the labeling site. |

| Enzymatic Labeling (e.g., Sortase) | Use of an enzyme to recognize a specific peptide tag and ligate the amine-containing linker. nih.gov | Site-specific modification under mild conditions. |

| Peptide Tagging | Employment of short peptide sequences that can be specifically recognized and labeled. rsc.org | Versatility in labeling various proteins. |

This compound is also valuable for modifying nucleic acids like DNA, RNA, and oligonucleotides. The primary amine on the linker can be used to attach it to the nucleic acid backbone, introducing a methyltetrazine handle for further functionalization. This is particularly relevant in the development of gene delivery vehicles.

For instance, PEGylation, the process of attaching PEG chains, is known to improve the stability and reduce the toxicity of gene delivery nanoparticles. nih.gov By incorporating this compound, these PEGylated carriers can be further modified with targeting ligands or imaging agents through the methyltetrazine-TCO reaction. This allows for the creation of multifunctional gene delivery systems that can be tracked and directed to specific cell types. While some studies have shown that high levels of PEGylation can decrease transfection efficiency, optimizing the amount of PEG can lead to improved in vivo outcomes. nih.gov

The ability to tag small molecules and metabolites is essential for studying their roles in complex biological processes. This compound provides a means to attach a reactive handle to these molecules. The primary amine can be reacted with a suitable functional group on the small molecule, introducing the methyltetrazine moiety for subsequent bioorthogonal ligation. This allows for the "fishing out" of binding partners or the visualization of the small molecule's distribution within a cell or organism.

Development of Targeted Imaging Probes in Preclinical Research

A significant application of this compound is in the creation of targeted imaging probes for non-human preclinical research. conju-probe.com

By conjugating a fluorescent dye to the primary amine of this compound, a fluorescent probe is created that can be attached to a TCO-modified biomolecule. This enables the visualization of cellular processes through techniques like fluorescence microscopy and the quantification of labeled cells using flow cytometry. The high efficiency and specificity of the methyltetrazine-TCO reaction ensure that the fluorescent signal is localized to the target of interest.

Recent research has demonstrated the use of similar methyltetrazine-PEG linkers in the development of ultrasensitive detection assays, for example, for the HIV-1 p24 antigen, by combining bioorthogonal chemistry with fluorescent nanoparticles. broadpharm.com

| Imaging Technique | Application of this compound-Fluorophore Conjugate |

| Fluorescence Microscopy | Visualization of the subcellular localization and trafficking of labeled proteins or other biomolecules. |

| Flow Cytometry | Quantification of cells expressing a specific TCO-tagged surface receptor that has been labeled with the fluorescent probe. |

In preclinical imaging, PET and SPECT are powerful techniques for visualizing and quantifying biological processes in vivo. researchgate.net this compound serves as a valuable precursor for synthesizing radiotracers for these modalities. conju-probe.com

The process typically involves first attaching a chelator for a radionuclide to the primary amine of the linker. This creates a bifunctional molecule with a chelator on one end and a methyltetrazine on the other. This precursor can then be radiolabeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) isotope. The resulting radiolabeled, methyltetrazine-containing molecule can then be injected into a research animal that has been administered a TCO-tagged targeting vector (e.g., an antibody or nanoparticle). The rapid and specific in vivo click reaction between the radiotracer and the targeting vector allows for targeted imaging of specific tissues or cell populations. This pre-targeting approach can lead to improved image contrast and reduced radiation dose to non-target tissues.

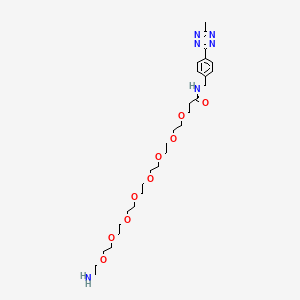

Structure

2D Structure

Properties

Molecular Formula |

C29H48N6O9 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C29H48N6O9/c1-25-32-34-29(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-37-10-12-39-14-16-41-18-20-43-22-23-44-21-19-42-17-15-40-13-11-38-9-7-30/h2-5H,6-24,30H2,1H3,(H,31,36) |

InChI Key |

DPSOZFFDQJUYFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Principles for Methyltetrazine Amino Peg8 Amine

Strategic Design Considerations for Methyltetrazine-amino-PEG8-amine Architecture

Rationale for Methyltetrazine Moiety Integration and its Influence on Reactivity and Stability

The integration of a methyltetrazine moiety serves as the bioorthogonal reactive handle of the molecule. nih.gov Tetrazines are central to the inverse electron demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry known for its exceptionally fast reaction kinetics and high selectivity. conju-probe.com This reaction occurs rapidly and specifically with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), norbornene, and cyclopropene, forming a stable dihydropyridazine (B8628806) linkage under mild, aqueous conditions. conju-probe.comnih.gov This biocompatibility allows for the conjugation of biomolecules in complex biological environments, including within living cells, without interfering with native biochemical processes. nih.govconju-probe.com

The choice of a methyl-substituted tetrazine is a deliberate design feature to enhance stability. While tetrazines with electron-withdrawing groups can exhibit faster reaction rates, they often have lower stability in biological media. nih.gov Conversely, electron-donating alkyl groups, such as the methyl group, increase the stability of the tetrazine ring, providing a better balance between reactivity and shelf-life for practical applications. nih.gov This enhanced stability is crucial for multi-step bioconjugation protocols where the linker may be exposed to various conditions before the final ligation step. nih.gov

Table 1: Comparison of Tetrazine Substituent Effects

| Substituent Type | Effect on Reactivity | Effect on Stability |

|---|---|---|

| Electron-Withdrawing | Increases | Decreases |

| Electron-Donating (e.g., Methyl) | Decreases (moderately) | Increases |

Significance of Polyethylene (B3416737) Glycol (PEG8) Linker for Bioconjugation Environments

The Polyethylene Glycol (PEG) linker, specifically an eight-unit monodisperse chain (PEG8), is incorporated to confer several critical advantages in a biological context. chempep.combroadpharm.com PEG linkers are renowned for their hydrophilicity, biocompatibility, and flexibility. chempep.comaxispharm.com

Key properties imparted by the PEG8 linker include:

Enhanced Solubility : The repeating ethylene oxide units of the PEG chain form hydrogen bonds with water, significantly increasing the aqueous solubility of the entire molecule and any conjugate it is attached to. chempep.comaxispharm.comcreativepegworks.com This is particularly important when working with hydrophobic biomolecules.

Biocompatibility and Reduced Immunogenicity : PEG is non-toxic and generally does not elicit an immune response. chempep.comcreativepegworks.com It can form a hydration shell around the conjugated molecule, masking it from the immune system and reducing proteolytic degradation, which can prolong its circulation time in vivo. biochempeg.com

Flexibility and Spacer Effect : The rotatable C-O bonds in the PEG chain provide conformational flexibility. chempep.com This acts as a spacer, physically separating the conjugated biomolecules and minimizing the risk of steric hindrance that could impair their function. The defined length of the PEG8 linker allows for precise control over the distance between the conjugated partners. biochempeg.com

The use of a monodisperse PEG linker, with a precise number of repeating units, ensures uniformity in the final conjugate, leading to better-defined products with consistent properties, which is a significant advantage over polydisperse PEG mixtures. broadpharm.com

Role of Terminal Amine Functionality in Orthogonal Derivatization

The terminal primary amine (-NH2) group on the this compound linker provides a versatile and highly reactive site for orthogonal derivatization. labshake.com Primary amines are excellent nucleophiles and are commonly targeted for conjugation due to their accessibility and well-established reaction chemistries. nih.govthermofisher.com

This amine functionality allows for covalent attachment to a wide range of electrophilic groups present on biomolecules or surfaces, including:

Activated Esters : Such as N-hydroxysuccinimide (NHS) esters, which react efficiently with amines to form stable amide bonds. thermofisher.comnih.gov

Carboxylic Acids : In the presence of coupling agents like EDC or HATU, the amine can form an amide linkage with carboxylic acids. broadpharm.combroadpharm.com

Aldehydes and Ketones : Through reductive amination, the amine can be coupled to carbonyl compounds. nih.gov

The presence of the primary amine allows for a two-step, orthogonal conjugation strategy. First, a biomolecule of interest can be modified with the linker via the amine terminus. Subsequently, the methyltetrazine moiety is available for a highly specific bioorthogonal reaction with a TCO-modified partner. nih.gov This orthogonal nature is critical for building complex, well-defined bioconjugates. acs.org The different reactivity of the amine group compared to the tetrazine allows for sequential and controlled conjugation reactions. nih.govwikipedia.org

Advanced Synthetic Routes and Optimization for this compound

The synthesis of a heterobifunctional linker like this compound requires careful planning to ensure the integrity of both reactive functionalities. The synthetic approach must be efficient, scalable, and yield a product of high purity.

Convergent and Divergent Synthetic Strategies for Functionalized Tetrazines and PEG-amines

The construction of this compound can be approached through both convergent and divergent synthetic strategies.

Divergent Synthesis : A divergent strategy begins with a core molecule that is sequentially elaborated. nih.gov For example, one could start with a PEG8 molecule functionalized with a protected amine and another reactive group. This other group could then be converted into the methyltetrazine moiety in a series of steps. A divergent approach can be useful for creating a library of related compounds from a common intermediate. nih.gov The synthesis of functionalized tetrazines often starts from nitrile precursors which undergo a Pinner reaction followed by condensation with hydrazine (B178648) and subsequent oxidation to form the tetrazine ring. nih.gov The direct preparation of tetrazines from carboxylic acid precursors is also an expanding area of research that could streamline the synthesis of such linkers. nih.gov

Methodologies for Analytical Validation of this compound Synthesis in Research Contexts

The confirmation of a successful synthesis of this compound, a heterobifunctional linker, relies on a suite of analytical techniques. These methods are crucial for both the structural elucidation of the final product and its intermediates, as well as for the assessment of its purity. In a research setting, the validation process ensures that the compound possesses the correct chemical structure and is free from significant impurities that could interfere with subsequent applications, such as bioconjugation.

Spectroscopic methods are indispensable for confirming the covalent structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are employed to characterize the final product and its precursors.

¹H NMR provides information on the number and environment of protons. For this compound, the spectrum is expected to show characteristic signals for the methyl protons on the tetrazine ring, the aromatic protons of the benzyl group, the repeating ethylene glycol units of the PEG linker, and the protons adjacent to the terminal amine group. While specific spectral data for this compound is not widely published, representative data from analogous structures, such as Methyltetrazine-PEG4-Amine, can provide expected chemical shift ranges. For instance, the methyl group protons on the tetrazine ring typically appear as a singlet in the downfield region.

¹³C NMR offers insight into the carbon skeleton of the molecule. The spectrum would be expected to display distinct signals for the carbons of the methyltetrazine moiety, the aromatic ring, the polyethylene glycol chain, and the carbons adjacent to the amine functionality.

Representative ¹H NMR Data for a Methyltetrazine-PEG-Amine Structure

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| Methyl Protons (Tetrazine) | ~ 3.0 | Singlet |

| Methylene Protons (PEG chain) | 3.5 - 3.7 | Multiplet |

| Methylene Protons (adjacent to amine) | ~ 2.8 | Triplet |

| Aromatic Protons | 7.4 - 8.5 | Multiplets |

Mass Spectrometry (MS) is utilized to determine the molecular weight of the synthesized compound, thereby confirming its elemental composition. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing PEGylated molecules. The analysis of this compound would be expected to show a prominent ion corresponding to its molecular weight. High-resolution mass spectrometry can further confirm the elemental formula with high accuracy.

Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z |

| [M+H]⁺ | ~ 625.37 |

| [M+Na]⁺ | ~ 647.35 |

Chromatographic techniques are essential for both the purification of this compound from the reaction mixture and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of functionalized PEG linkers. A reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is passed through a column with a nonpolar stationary phase and eluted with a gradient of polar mobile phases, such as water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For compounds like this compound, a purity of >95% is often required for research applications. conju-probe.com

Typical HPLC Parameters for Purity Analysis of a Methyltetrazine-PEG-Amine Compound

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV at 254 nm and/or 280 nm |

Column Chromatography is often used for the purification of the crude product on a larger scale. Similar to HPLC, this technique separates the desired compound from unreacted starting materials and byproducts based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to isolate the pure this compound.

Mechanistic Investigations of Methyltetrazine Amino Peg8 Amine Reactivity in Bioorthogonal Bioconjugation

Exploration of Inverse Electron-Demand Diels-Alder (IEDDA) Reactivity of the Methyltetrazine Moiety

The reactivity of the methyltetrazine core is central to the utility of Methyltetrazine-amino-PEG8-amine in bioorthogonal applications. The IEDDA reaction involves the [4+2] cycloaddition of an electron-deficient diene, the tetrazine, with an electron-rich dienophile. sigmaaldrich.com This reaction is characterized by its rapid, catalyst-free nature and the formation of a stable covalent bond, with the only byproduct being dinitrogen gas. sigmaaldrich.comiris-biotech.de

Kinetic Analysis of Tetrazine-Strain-Promoted Cycloaddition Reactions with Diverse Dienophiles (e.g., trans-cyclooctenes, norbornenes)

The rate of the IEDDA reaction is highly dependent on the nature of the dienophile. Strained alkenes, such as trans-cyclooctenes (TCOs) and norbornenes, are particularly effective reaction partners for tetrazines. nih.govnih.gov The relief of ring strain in these dienophiles provides a significant driving force for the reaction, leading to remarkably fast kinetics. nih.gov

The reaction between tetrazines and TCOs is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹ for some derivatives. iris-biotech.denih.gov This rapid reactivity allows for efficient labeling even at the low concentrations typically found in biological systems. iris-biotech.denih.gov For instance, the reaction of a water-soluble 3,6-dipyridyl-s-tetrazine with a conformationally-strained dioxolane-fused TCO (d-TCO) exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ in water at 25°C. rsc.org Even more impressively, a cyclopropane-fused trans-cyclooctene (B1233481) has been reported to react with a rate constant of 3,300,000 M⁻¹s⁻¹. rsc.org Norbornenes also react readily with tetrazines, albeit at slower rates than TCOs, offering a balance between reactivity and stability. nih.gov The reaction of an amine-modified tetrazine with a norbornene derivative in aqueous buffer has been shown to proceed with a second-order rate constant of 1.9 M⁻¹s⁻¹. nih.gov

Interactive Table: Rate Constants of Tetrazine Reactions with Dienophiles

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 M⁻¹s⁻¹ | PBS, pH 7.4 | 37 | nih.gov |

| 3,6-dipyridyl-s-tetrazine | dioxolane-fused TCO (d-TCO) | 366,000 M⁻¹s⁻¹ | Water | 25 | rsc.org |

| Not specified | cyclopropane-fused TCO | 3,300,000 M⁻¹s⁻¹ | Water | 25 | rsc.org |

| Amine-modified tetrazine | Norbornene derivative | 1.9 M⁻¹s⁻¹ | Aqueous buffer | Not specified | nih.gov |

| Tet-v2.0 | cyclopropane-fused TCO (sTCO) | 72,500 M⁻¹s⁻¹ | Not specified | Not specified | psu.edu |

Substrate Specificity and Reaction Efficiency Studies in Aqueous and Complex Biological Media

A key advantage of the tetrazine-based IEDDA reaction is its high specificity and efficiency in complex biological environments. rsc.orgrsc.org These reactions proceed smoothly in aqueous buffers, cell culture media, and even in living organisms without significant side reactions with endogenous biomolecules. nih.govnih.gov The orthogonality of this chemistry is crucial for its application in selectively labeling and tracking molecules in live cells and animals. nih.govrsc.org For example, the reaction between an amine-modified tetrazine and a norbornene-functionalized antibody on the surface of live cancer cells has been demonstrated to be highly specific. nih.gov Furthermore, studies have shown that the reaction rates are only slightly attenuated in complex media like fetal bovine serum (FBS) compared to simple aqueous buffers. nih.gov This robustness makes this compound a reliable tool for in vitro and in vivo applications.

Influence of Methyl Substitution on Tetrazine Reactivity and Stability Profile

The substituents on the tetrazine ring play a critical role in modulating its reactivity and stability. Electron-withdrawing groups generally increase the reactivity of the tetrazine by lowering the energy of its lowest unoccupied molecular orbital (LUMO), which is favorable for the IEDDA reaction. nih.govnih.gov However, this increased reactivity often comes at the cost of reduced stability, particularly in aqueous environments where highly reactive tetrazines can be prone to degradation. nih.govnih.govacs.org

Conversely, electron-donating groups, such as a methyl group, tend to increase the stability of the tetrazine ring. nih.gov While this substitution might slightly decrease the intrinsic reactivity compared to more electron-deficient analogs, it provides a crucial balance for applications requiring long-term stability. nih.govacs.org Alkyl-substituted tetrazines are generally more stable and easier to functionalize than their monosubstituted or pyridyl-substituted counterparts. acs.org This enhanced stability is advantageous for experimental designs that involve prolonged incubation times or require the bioorthogonal probe to remain intact for extended periods within a biological system. nih.gov Recent research has also highlighted that intramolecular repulsive interactions, rather than purely electronic effects, can significantly accelerate the cycloaddition without compromising stability. nih.govacs.org

Role of PEG8 Linker in Modulating Reaction Kinetics and Bioconjugate Properties

Impact of PEG Length and Flexibility on Conjugation Efficiency and Steric Accessibility

The length and flexibility of the PEG linker can significantly influence the efficiency of the bioconjugation reaction. A PEG linker provides a flexible, hydrophilic spacer that can reduce steric hindrance between the reactive methyltetrazine moiety and the target biomolecule. researchgate.net This is particularly important when conjugating to large, complex structures like proteins or nanoparticles. Studies have shown that optimizing the PEG linker length can enhance tumor-targeting ability in vivo. dovepress.comnih.govdovepress.com While longer PEG chains can sometimes lead to a decrease in the cytotoxic activity of a drug conjugate, they can also significantly improve the half-life of the molecule in circulation. nih.gov The PEG8 linker in this compound offers a balance, providing sufficient length to overcome steric barriers without introducing excessive flexibility that might negatively impact binding or reactivity.

Influence on Non-Specific Interactions and Solubility of Resulting Bioconjugates

One of the most significant benefits of incorporating a PEG linker is the reduction of non-specific interactions. researchgate.net The highly flexible and hydrophilic nature of the PEG chain creates a "cloud" around the conjugated molecule, which sterically shields it and reduces interactions with other proteins and surfaces. researchgate.net This property is crucial for in vivo applications, as it can minimize clearance by the reticuloendothelial system and reduce immunogenicity. axispharm.com

Furthermore, the PEG8 linker dramatically improves the aqueous solubility of the resulting bioconjugate. axispharm.com Many bioactive molecules and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic PEG chain helps to keep these molecules soluble and stable in biological fluids, which is essential for their proper function and delivery. nih.gov This enhanced solubility and reduced non-specific binding contribute to improved bioavailability and better signal-to-noise ratios in imaging applications. nih.gov

Reactivity Profiling of Terminal Amine Functionality for Orthogonal Chemical Modification

The compound this compound is a heterobifunctional linker molecule designed for sequential and orthogonal bioconjugation strategies. medchemexpress.combroadpharm.com It possesses two distinct reactive centers: the methyltetrazine moiety, which participates in exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (like trans-cyclooctene, TCO), and a terminal primary amine (-NH2) group. medchemexpress.combroadpharm.com This dual reactivity allows for a two-step ligation approach, where one part of the linker reacts with a biomolecule of interest, and the other end is available for a subsequent, non-interfering conjugation reaction. The focus of this section is the reactivity of the terminal amine functionality, which provides a versatile handle for a wide range of common and robust coupling chemistries.

Amine Reactivity in Amide Bond Formations and Other Coupling Chemistries (e.g., with NHS esters, carboxylic acids)

The terminal primary amine of this compound serves as a potent nucleophile, enabling its efficient conjugation to molecules containing electrophilic functional groups. This reactivity is most commonly exploited in the formation of stable amide bonds, a cornerstone of bioconjugation chemistry. The primary amine can be readily coupled with molecules bearing activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids through the use of activating agents.

The reaction with NHS esters is particularly widespread due to its efficiency and specificity under mild conditions. NHS esters react with primary amines to form a highly stable amide linkage, releasing the N-hydroxysuccinimide byproduct. This reaction proceeds efficiently at a physiological to slightly alkaline pH range, typically between 7 and 9. The polyethylene (B3416737) glycol (PEG) spacer not only enhances the water solubility of the entire construct but can also reduce steric hindrance, facilitating higher conjugation rates. medchemexpress.comyoutube.com

Alternatively, direct amide bond formation with carboxylic acids is achieved using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the linker. This reaction is often performed in the presence of an NHS or a similar additive to improve efficiency and suppress side reactions.

Beyond amide bond formation, the amine group can also react with other carbonyl compounds, such as aldehydes and ketones, through reductive amination. This process involves the initial formation of a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

The table below summarizes the key coupling reactions involving the terminal amine functionality of this compound.

| Reactive Partner | Functional Group | Coupling Chemistry | Resulting Linkage | Typical Reaction Conditions |

| Activated Ester | N-Hydroxysuccinimide (NHS) ester | Acylation | Amide | Aqueous buffer (pH 7.0-9.0), Room Temperature |

| Carboxylic Acid | Carboxyl (-COOH) | Carbodiimide-mediated coupling | Amide | Requires activator (e.g., EDC/NHS), pH 4.5-7.5 |

| Aldehyde/Ketone | Carbonyl (-CHO / -C=O) | Reductive Amination | Secondary Amine | Requires reducing agent (e.g., NaBH3CN), pH 6.0-8.0 |

This table presents typical reaction parameters. Optimal conditions may vary based on the specific substrates and desired outcome.

Strategies for Orthogonal Functionalization Utilizing the Amine Group for Multi-component Assembly

The true utility of this compound is realized in multi-step, multi-component assembly strategies where its orthogonal reactivity is paramount. The term "orthogonal" implies that the reaction of the amine group and the reaction of the methyltetrazine group can be performed sequentially in any order without interfering with one another. This allows for the precise and controlled construction of complex biomolecular architectures.

A common strategy involves a two-step process for creating a functional bioconjugate. First, the terminal amine of the this compound linker is reacted with a molecule of interest (e.g., a small molecule drug, a peptide, or a fluorescent dye) that contains a suitable electrophile like an NHS ester. This reaction covalently attaches the molecule to the linker via a stable amide bond. The resulting conjugate now bears a reactive methyltetrazine group at its terminus. This intermediate can be purified before the second step. In the second step, the methyltetrazine-functionalized molecule is introduced to a biological system or a second biomolecule (e.g., an antibody, a protein, or a nanoparticle) that has been pre-modified with a strained alkene like TCO. The highly specific and rapid iEDDA reaction then occurs, covalently linking the two components.

This orthogonal approach is foundational for building sophisticated systems such as:

Antibody-Drug Conjugates (ADCs): An antibody can be modified with a TCO group, while a potent cytotoxic drug is attached to the this compound linker via its amine functionality. The two components are then clicked together to form the ADC.

Functionalized Surfaces for Biosensing: A surface (e.g., a microarray or nanoparticle) can be coated with TCO-modified molecules. The this compound linker, pre-functionalized with a capture probe (like biotin (B1667282) or a specific peptide) via its amine group, can then be immobilized on the surface through the tetrazine ligation. nih.gov

Multi-component Biomaterials: By using different self-assembling peptides or polymers, some functionalized with TCO and others with NHS esters, this compound can act as a heterobifunctional cross-linker to create highly organized and functional hydrogels or other biomaterials. nih.govnih.gov This allows for the sequestration of different functionalities into distinct domains within the material. nih.gov

The table below outlines a general two-step strategy for multi-component assembly using this compound.

| Step | Reaction | Reactants | Outcome |

| 1 | Amine Coupling | This compound + Molecule A (containing NHS ester or activated carboxyl) | Molecule A is conjugated to the linker via an amide bond, yielding a Methyltetrazine-functionalized intermediate (Molecule A-Tz). |

| 2 | Tetrazine Ligation | Molecule A-Tz + Molecule B (containing a TCO group) | Molecule A and Molecule B are linked together via a stable dihydropyridazine (B8628806) linkage, forming the final multi-component assembly. |

This strategic, stepwise approach, enabled by the orthogonal reactivity of the amine and methyltetrazine groups, provides researchers with a powerful tool for the rational design and synthesis of complex, functional biomolecular constructs.

Applications of Methyltetrazine Amino Peg8 Amine in Advanced Bioconjugation Research

Development of Targeted Imaging Probes in Preclinical Research

Magnetic Resonance Imaging (MRI) Contrast Agent Conjugation for Preclinical Studies (Non-Human)

In the realm of preclinical research, Methyltetrazine-amino-PEG8-amine is instrumental in the development of targeted MRI contrast agents. Bioorthogonal click chemistry, including the tetrazine-TCO ligation, is utilized to attach MRI contrast agents, such as those based on gadolinium or other paramagnetic ions, to targeting ligands or nanoparticles. jocpr.com This conjugation strategy allows for the creation of probes that can be directed to specific biological sites or disease biomarkers in non-human models. jocpr.com The process involves first modifying a targeting moiety (like an antibody or peptide) with a trans-cyclooctene (B1233481) (TCO) group. Separately, the MRI contrast agent is functionalized with this compound. The two components are then brought together, and the rapid and specific IEDDA reaction between the methyltetrazine and TCO groups forms a stable conjugate. This "click-to-conjugate" approach offers high efficiency and selectivity, which is crucial for creating well-defined imaging probes for research purposes. jocpr.com

Functionalization of Biomaterials and Nanocarriers for Research Applications

The versatility of this compound extends to the modification of biomaterials and nanocarriers, a critical aspect of research in drug delivery and diagnostics. hep.com.cn The ability to functionalize these materials with specific biomolecules allows researchers to investigate and develop novel systems for targeted therapies and sensitive biosensors. pcbiochemres.com

In non-human targeted delivery research, this compound is employed to modify the surface of nanoparticles, such as liposomes or polymeric nanoparticles. pcbiochemres.commdpi.com This surface functionalization is a key strategy for enhancing the delivery of therapeutic or imaging agents to specific cells or tissues. mdpi.com The process typically involves a two-step approach. First, the nanoparticles are engineered to expose a reactive group that can be coupled with the amine end of this compound. Subsequently, a targeting ligand (e.g., an antibody or peptide) modified with a TCO group is introduced, leading to its attachment to the nanoparticle surface via the highly efficient tetrazine-TCO ligation. hep.com.cn This method allows for precise control over the density of targeting ligands on the nanoparticle surface, which is crucial for optimizing their binding to target cells. mdpi.com

For biosensor development, this linker facilitates the immobilization of capture biomolecules onto sensor surfaces, such as microarrays. The amine group can be used to attach the linker to a suitably activated surface, and the methyltetrazine group is then available to specifically capture a TCO-modified analyte, enabling highly sensitive and specific detection.

| Feature | Description | Research Application |

| Bifunctional Nature | Contains both a methyltetrazine and an amine group. broadpharm.com | Allows for sequential and controlled conjugation of two different molecules. |

| PEG8 Spacer | An eight-unit polyethylene (B3416737) glycol chain. broadpharm.com | Increases water solubility and reduces steric hindrance. precisepeg.combroadpharm.com |

| Methyltetrazine Group | Reacts specifically with trans-cyclooctene (TCO). conju-probe.combroadpharm.com | Enables rapid and bioorthogonal "click" chemistry for efficient ligation. acs.orgsigmaaldrich.com |

| Amine Group | Reacts with carboxylic acids and activated esters. broadpharm.com | Provides a versatile handle for attaching to a wide range of molecules and surfaces. |

This compound is a valuable tool in biointerface engineering, which focuses on designing surfaces that interact with biological systems in a controlled manner. In cell adhesion studies, surfaces can be functionalized with this linker to investigate how cells interact with specific, immobilized biomolecules. For instance, a surface can be coated with a polymer that has been modified with this compound. This allows for the subsequent attachment of TCO-labeled adhesion peptides or proteins. By controlling the type and density of these immobilized molecules, researchers can study their influence on cell attachment, spreading, and signaling pathways. The PEG spacer in the linker helps to present the biomolecules in a more accessible manner, mimicking their natural presentation on the cell surface. numberanalytics.com

In the field of tissue engineering, hydrogels are widely used as scaffolds to support cell growth and tissue regeneration. mdpi.com this compound plays a role in the functionalization of these hydrogels and other polymers to create more bioactive and cell-instructive materials. frontiersin.org The amine group of the linker can be used to couple it to the polymer backbone of the hydrogel. nih.gov This introduces the methyltetrazine group throughout the hydrogel matrix. Subsequently, TCO-modified growth factors, peptides, or other signaling molecules can be "clicked" into the hydrogel. nih.gov This method allows for the creation of scaffolds with precisely controlled biochemical cues, which can be used to direct stem cell differentiation and promote the formation of specific tissues in a research setting. frontiersin.org

Integration in Modular Assembly of Advanced Bioconjugates

The unique reactivity of this compound makes it a key component in the modular assembly of complex, multifunctional bioconjugates. acs.orgsigmaaldrich.com This approach allows for the piecing together of different molecular components in a controlled and stepwise fashion.

Creation of Multifunctional Bioconjugate Systems for Complex Biological Investigations

The true power of this compound lies in its ability to facilitate the assembly of multifunctional bioconjugate systems. These systems are designed to perform multiple tasks simultaneously, such as targeting specific cells, delivering a therapeutic payload, and reporting on biological processes through imaging signals. The dual reactivity of the linker is central to this capability. The primary amine can be readily coupled to a variety of molecules, including therapeutic agents, imaging probes, or targeting ligands, through well-established amine-reactive chemistries. Subsequently, the methyltetrazine group allows for the attachment of this entire assembly to a biomolecule of interest, such as an antibody or a nanoparticle, that has been modified with a complementary trans-cyclooctene (TCO) group. This bioorthogonal "click chemistry" reaction is highly specific and efficient, proceeding rapidly under physiological conditions without interfering with biological processes.

The incorporation of an eight-unit PEG spacer (PEG8) offers several advantages in the design of these complex systems. It enhances the aqueous solubility of the bioconjugate, preventing aggregation and improving its pharmacokinetic profile. The flexibility of the PEG chain also provides steric hindrance, which can minimize undesirable interactions between the conjugated components and maintain their individual functions.

Detailed Research Findings:

Functionalization of the Payload: The primary amine of this compound is reacted with a molecule of interest, such as a fluorescent dye for imaging or a cytotoxic drug for therapy. This reaction typically involves the formation of a stable amide bond.

Bioorthogonal Ligation: The resulting methyltetrazine-functionalized payload is then conjugated to a TCO-modified biomolecule, such as a monoclonal antibody for targeted delivery or a nanoparticle scaffold for multimodal imaging.

This modular approach allows for the assembly of a wide array of multifunctional constructs. For instance, a targeting antibody can be simultaneously equipped with a therapeutic agent and an imaging agent, enabling real-time monitoring of drug delivery and efficacy.

| Component | Function | Conjugation Chemistry |

| Targeting Moiety (e.g., Antibody) | Recognizes and binds to specific cells or tissues | Modified with a trans-cyclooctene (TCO) group |

| This compound | Links the targeting moiety to the functional payloads | Amine group reacts with payloads; Methyltetrazine group reacts with TCO |

| Functional Payload 1 (e.g., Drug) | Therapeutic effect | Coupled to the amine group of the linker |

| Functional Payload 2 (e.g., Fluorophore) | Imaging and tracking | Coupled to the amine group of the linker (in a multi-payload system) |

Table 1: Conceptual Framework for a Multifunctional Bioconjugate System Using a Methyltetrazine-PEG-Amine Linker.

The following table outlines the properties of the reactive groups in this compound that are critical for the construction of multifunctional systems.

| Reactive Group | Complementary Reactive Group | Reaction Type | Key Features |

| Methyltetrazine | trans-cyclooctene (TCO) | Inverse-electron-demand Diels-Alder cycloaddition | Bioorthogonal, high reaction kinetics, stable linkage |

| Primary Amine | NHS esters, Carboxylic acids (with activators) | Acylation | Forms stable amide bonds, versatile for payload attachment |

Table 2: Reactive Properties of this compound for Multifunctional System Assembly.

The creation of these sophisticated bioconjugates holds immense promise for advancing our understanding of complex biological processes and for the development of next-generation diagnostics and therapeutics. The ability to combine targeting, therapeutic, and diagnostic functionalities into a single molecular entity opens up new avenues for personalized medicine and in-depth biological research.

Comparative Analysis of Methyltetrazine Amino Peg8 Amine with Alternative Bioconjugation Linkers

Assessment Against Other Bioorthogonal Ligation Strategies (e.g., Staudinger Ligation, Oxime/Hydrazone Ligations)

While IEDDA and SPAAC are known for their speed and stability, other bioorthogonal ligations like the Staudinger and oxime/hydrazone formations offer different features that may be suitable for specific research goals.

The Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine, was one of the foundational bioorthogonal reactions. While highly selective, its reaction kinetics are generally slower than both IEDDA and modern SPAAC reactions.

Oxime and hydrazone ligations, formed by the reaction of an aldehyde or ketone with an alkoxyamine or hydrazine (B178648) respectively, are frequently used for bioconjugation. nih.gov These reactions are highly selective, as the required carbonyl and α-effect nucleophile groups are relatively rare in biological systems under normal conditions. nih.gov However, the primary distinction from the tetrazine ligation is the reversibility of the resulting bond. The oxime/hydrazone linkage can undergo hydrolysis in aqueous media, a characteristic that can be either a limitation or a feature depending on the application. nih.gov For experiments requiring the controlled release of a payload, this reversibility is advantageous. In contrast, the dihydropyridazine (B8628806) linkage formed by the methyltetrazine reaction is exceptionally stable, making it ideal for applications requiring permanent labeling, such as long-term in-vivo imaging. conju-probe.com

The stability of the formed conjugate is a critical factor in different biological environments. The linkage created by Methyltetrazine-amino-PEG8-amine is stable across a wide range of biological conditions.

The stability of oxime and hydrazone conjugates, however, is influenced by pH, and their half-lives can vary significantly. nih.gov Oxime linkages are generally more stable than hydrazone linkages due to the higher electronegativity of the oxygen atom. nih.gov This pH-dependent stability can be a limitation in environments with fluctuating pH, but it also offers a mechanism for controlled dissociation. The tetrazine ligation, being irreversible and highly stable, provides a more robust and permanent conjugation, which is essential for applications like PET imaging and radionuclide therapy where the label must remain attached to its target. conju-probe.com

Table 2: Comparison of Bioorthogonal Ligation Strategies

| Ligation Strategy | Reactive Groups | Bond Stability | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Tetrazine Ligation (IEDDA) | Methyltetrazine + TCO | Highly Stable, Irreversible | Extremely fast kinetics. conju-probe.com | Requires specific strained alkene partner. |

| Staudinger Ligation | Azide + Phosphine | Stable | High selectivity. | Relatively slow kinetics. |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Alkoxyamine/Hydrazine | Reversible, pH-dependent. nih.gov | Enables controlled release applications. nih.gov | Potential instability in aqueous environments. nih.gov |

Evaluation Versus Other Tetrazine-Based Linkers and PEGylated Architectures

Within the family of tetrazine-based linkers, variations in the tetrazine core and the PEG spacer create a diverse toolkit for researchers.

The "methyltetrazine" component of the subject compound offers an advantage over unsubstituted tetrazines. The addition of an electron-donating methyl group to the tetrazine ring can improve the kinetics of the IEDDA reaction, leading to more efficient bioconjugation. adcreviews.com

The "amino-PEG8-amine" architecture defines the linker's utility for connecting two molecules and influences its physical properties. The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which enhances the water solubility of the entire conjugate. conju-probe.com The length of the PEG chain can be varied to optimize spacing or solubility. Linkers are available with a wide range of PEG unit lengths, from short chains like PEG4 to very long chains like PEG24. broadpharm.commedchemexpress.com The terminal amine groups on this compound allow for straightforward conjugation to molecules bearing activated esters (like NHS esters) or carboxylic acids. Other tetrazine-PEG linkers are functionalized with different terminal groups, such as maleimides (for reacting with thiols), alkynes (for subsequent SPAAC reactions), or biotin (B1667282), each designed for a specific conjugation strategy. medchemexpress.comaxispharm.com Branched architectures, such as N-bis(Methyltetrazine-PEG8)-N-(PEG8-acid), offer the ability to attach multiple molecules to a single point. broadpharm.com

The choice between this compound and another tetrazine-based linker depends entirely on the specific requirements of the experiment, including the functional groups available on the target molecules, the desired spacing between them, and the required solubility of the final conjugate.

Impact of Substituent Modifications (e.g., Methyl vs. Phenyl Tetrazines) on Reactivity and Stability

The reactivity of the tetrazine moiety in the inverse electron-demand Diels-Alder (IEDDA) reaction is a key parameter for efficient bioconjugation. This reactivity is significantly modulated by the nature of the substituents on the tetrazine ring. Generally, electron-withdrawing groups (EWGs) enhance the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which leads to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., trans-cyclooctene (B1233481), TCO). researchgate.netresearchgate.net However, this increased reactivity often comes at the cost of reduced stability, as the electron-deficient tetrazine ring becomes more susceptible to degradation in aqueous or biological media. researchgate.netnih.govacs.org

The methyl group in This compound represents a compromise in this reactivity-stability trade-off. Compared to unsubstituted tetrazines, the electron-donating nature of the methyl group can slightly decrease the reaction kinetics but significantly enhances the linker's stability. researchgate.netadcreviews.com This improved stability is crucial for applications requiring longer incubation times or for in vivo studies where the linker is exposed to physiological conditions for extended periods.

In contrast, tetrazines bearing more strongly electron-withdrawing substituents, such as a phenyl group, exhibit different characteristics. While a simple phenyl group is not as strongly withdrawing as others, its electronic properties can be tuned with further substitution on the phenyl ring itself. Generally, aryl-substituted tetrazines like phenyltetrazine show moderate reactivity. nih.govnih.gov More reactive derivatives, such as those substituted with pyridyl groups, demonstrate exceptionally fast kinetics. nih.govacs.org For instance, some highly reactive 2-pyridyl-substituted tetrazines have become the standard for time-sensitive applications. nih.govacs.org However, this high reactivity is often coupled with diminished stability in biological environments. nih.govacs.org

Recent research has also highlighted that steric and distortion effects, not just electronic effects, play a crucial role in tetrazine reactivity. Intramolecular repulsion caused by certain substituents can distort the tetrazine ring, pre-organizing it for the cycloaddition reaction and thereby increasing reactivity without a proportional decrease in stability. nih.govacs.org

| Tetrazine Substituent | General Impact on Reactivity | General Impact on Stability | Key Research Findings |

|---|---|---|---|

| Methyl | Moderate | Enhanced compared to unsubstituted tetrazines | The methyl group offers a good balance between reactivity and stability, making it suitable for a wide range of applications. researchgate.netadcreviews.com |

| Phenyl | Moderate to High (tunable) | Moderate | Reactivity is influenced by further substitution on the phenyl ring. Can be more reactive than methyltetrazine but may have lower stability. nih.govnih.gov |

| Pyridyl (e.g., 2-pyridyl) | Very High | Lower | Exhibits some of the fastest known IEDDA kinetics, ideal for rapid labeling, but can be less stable in biological media. nih.govacs.org |

| Unsubstituted | Lower | Lower | Serves as a baseline for comparison; generally less reactive and less stable than substituted analogs. adcreviews.com |

Comparison of PEG Lengths and Bifunctional Linker Architectures

PEG Length: The length of the PEG spacer plays a multifaceted role. Key benefits of PEGylation include improved aqueous solubility, reduced immunogenicity, and enhanced pharmacokinetic profiles due to protection from enzymatic degradation. precisepeg.comprecisepeg.com Longer PEG chains, such as the PEG8 in this compound, contribute to a larger hydrodynamic radius, which can prolong circulation time in vivo. broadpharm.comdovepress.com

However, there is a trade-off to consider. Increasing the PEG length can also introduce steric hindrance, which may slow down the conjugation reaction kinetics. precisepeg.comresearchgate.net The optimal PEG length is therefore application-dependent. For conjugating large biomolecules, a longer PEG chain might be necessary to provide sufficient separation and flexibility for efficient binding. precisepeg.com In contrast, for smaller molecule conjugations, a shorter PEG linker (e.g., PEG2-PEG4) may be sufficient and could lead to faster reaction rates. precisepeg.com Studies have shown that in certain in vivo targeting applications, longer PEG linkers can lead to better tumor accumulation. dovepress.comnih.gov

| PEG Length | Primary Advantages | Potential Disadvantages | Typical Applications |

|---|---|---|---|

| Short (e.g., PEG2-PEG4) | - Minimal steric hindrance

| - Lower solubility enhancement

| - Labeling of small molecules

|

| Medium (e.g., PEG8-PEG12) | - Good balance of solubility and reactivity

| - May not provide sufficient circulation time for all therapeutic applications | - General bioconjugation

|

| Long (e.g., >PEG12) | - Enhanced solubility and stability

| - Increased potential for steric hindrance, slowing reaction rates

| - Development of therapeutics with extended half-lives

|

Bifunctional Linker Architectures: The terminal functional group on the linker dictates its conjugation chemistry. This compound possesses a primary amine, which allows for reaction with activated esters (like NHS esters), carboxylic acids (in the presence of coupling agents like EDC), and other carbonyl compounds. nih.gov This provides a versatile handle for conjugation to various biomolecules.

Alternative architectures include linkers with thiol-reactive maleimide (B117702) groups or acid-functionalized linkers.

Tetrazine-PEG-Maleimide: Maleimide groups react specifically with free thiol (sulfhydryl) groups on cysteine residues within a pH range of 6.5-7.5. broadpharm.com This reaction is highly specific and efficient, making it a popular choice for site-specific protein modification, especially with engineered proteins containing a single cysteine. axispharm.comaxispharm.combiochempeg.com

Tetrazine-PEG-Acid: Linkers with a terminal carboxylic acid group can be coupled to primary amines on a target molecule using carbodiimide (B86325) chemistry (e.g., EDC/NHS). plos.org This provides an alternative to pre-activated NHS esters and allows for a different set of reaction conditions.

The choice between these architectures depends on the available functional groups on the target biomolecule and the desired stability of the resulting linkage. For instance, the thioether bond formed from a maleimide-thiol reaction is generally stable, but under certain conditions, it can undergo hydrolysis. The amide bond formed from an amine-NHS ester reaction is highly stable.

Future Directions and Emerging Research Avenues for Methyltetrazine Amino Peg8 Amine

Development of Novel Reaction Partners and Triggering Mechanisms for Tetrazine Ligation

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. nih.govnih.govnih.gov A significant area of ongoing research is the development of new reaction partners for tetrazines, aiming to further enhance reaction rates, stability, and versatility. While trans-cyclooctene (B1233481) (TCO) is a common partner, researchers are exploring other dienophiles like norbornenes and cyclopropenes to expand the bioorthogonal toolkit. conju-probe.comconju-probe.com The small size of cyclopropenes, for instance, makes them attractive for applications where steric hindrance is a concern. nih.gov

Beyond discovering new partners, the development of novel triggering mechanisms for tetrazine ligation is a key focus. This allows for spatiotemporal control over bioconjugation reactions. digitellinc.com Light-activated systems, for example, utilize photocaged dihydrotetrazines that, upon exposure to visible light, convert to their reactive tetrazine form. researchgate.netbiorxiv.org This enables precise control over where and when a reaction occurs, which is particularly valuable for live-cell imaging and targeted drug delivery. researchgate.netbiorxiv.org Other triggering strategies under investigation include those responsive to changes in pH or the presence of specific enzymes. biorxiv.org

Integration into Advanced in vivo Research Methodologies and Pretargeting Strategies (Non-Human)

The exceptional biocompatibility and fast reaction kinetics of the tetrazine ligation make it highly suitable for in vivo applications in non-human research models. nih.govnih.gov A prominent application is in pretargeting strategies for molecular imaging and therapy. nih.govresearchgate.net In this approach, a modified antibody targeting a specific biomarker is administered first. After it has localized to the target and unbound antibody has cleared from circulation, a second, smaller molecule carrying a tetrazine-reactive group and a payload (e.g., an imaging agent or a drug) is introduced. nih.govacs.org This strategy enhances the target-to-background signal ratio in imaging and minimizes off-target toxicity in therapy. acs.orgnih.gov

Methyltetrazine-amino-PEG8-amine, with its hydrophilic PEG spacer and reactive amine handle, is well-suited for these advanced in vivo methodologies. The PEG spacer can improve the pharmacokinetic properties of the conjugated molecule, while the amine allows for its attachment to a variety of payloads. conju-probe.com Researchers are continuously optimizing these pretargeting systems by developing tetrazines with even faster reaction rates and improved stability in biological fluids. acs.orgacs.org The use of tetrazine ligation in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging is a particularly active area of research. nih.govresearchgate.net

| Feature | Description | Research Focus |

| Novel Reaction Partners | Exploring dienophiles beyond TCO, such as norbornenes and cyclopropenes, to offer different reactivity profiles and steric properties. nih.govconju-probe.comconju-probe.com | Enhancing reaction kinetics, stability, and reducing steric hindrance. |

| Triggering Mechanisms | Developing methods to initiate tetrazine ligation at specific times and locations using external stimuli like light or internal cues like pH. digitellinc.combiorxiv.org | Achieving spatiotemporal control for applications like targeted drug release and high-resolution imaging. |

| In vivo Pretargeting | A two-step approach where a targeting molecule is followed by a tetrazine-functionalized payload for imaging or therapy in animal models. nih.govacs.org | Improving target-to-background ratios and reducing systemic toxicity. |

High-Throughput Screening Methodologies for Bioconjugate Discovery and Optimization

The discovery and optimization of new bioconjugates rely on the ability to screen large libraries of molecules efficiently. High-throughput screening (HTS) methodologies are being adapted and developed to accelerate this process for tetrazine-based bioconjugation. These methods allow researchers to rapidly assess the reactivity, stability, and biological activity of a wide range of tetrazine derivatives and their reaction partners.

Computational screening is emerging as a powerful tool to predict the reactivity and stability of novel tetrazine structures before they are synthesized. rsc.org By modeling the electronic and steric properties of different tetrazines and dienophiles, researchers can identify promising candidates for experimental validation. This in silico approach can significantly reduce the time and resources required for discovery. Furthermore, the development of fluorescence-based assays and other reporter systems allows for the rapid in vitro and in-cell screening of bioconjugation reactions. These assays can be used to quantify reaction kinetics and assess the efficiency of labeling in complex biological environments.

Challenges and Opportunities in Scalable Synthesis for Preclinical Development

As promising tetrazine-based bioconjugates move from the laboratory to preclinical studies, the ability to produce these compounds on a larger scale becomes critical. The synthesis of functionalized tetrazines can be complex and require specialized reagents, posing a challenge for scalable production. acs.org Researchers are actively working on developing more efficient and robust synthetic routes to tetrazine derivatives like this compound.

Exploration in Advanced Materials Science for Research Applications

The principles of bioorthogonal chemistry, particularly tetrazine ligation, are being increasingly applied in materials science to create novel functional materials for research purposes. acs.org The ability to specifically and efficiently modify polymers and other scaffolds with biomolecules opens up new possibilities for creating materials with tailored properties.

Hydrogels are a key area of exploration. nih.govnih.gov By incorporating tetrazine and its reactive partners into polymer backbones, researchers can create hydrogels that can be crosslinked in situ under biocompatible conditions. acs.orgrutgers.edu This allows for the encapsulation of cells and other biological components within a three-dimensional matrix. acs.org Furthermore, the properties of these hydrogels, such as their stiffness and degradability, can be dynamically controlled by triggering tetrazine ligation or cleavage reactions. acs.org These advanced materials are valuable tools for tissue engineering, drug delivery, and fundamental studies of cell-matrix interactions. nih.govrsc.org

Application in Dynamic and Reversible Bioconjugation Systems for Research

While many bioorthogonal reactions form stable, irreversible bonds, there is growing interest in developing dynamic and reversible bioconjugation systems for research applications. acs.org Reversible systems would allow for the controlled assembly and disassembly of bioconjugates, enabling new ways to study dynamic biological processes and to create stimuli-responsive materials.

Q & A

Basic: How does the PEG8 spacer influence the solubility and biocompatibility of Methyltetrazine-amino-PEG8-amine?

The PEG8 spacer enhances water solubility due to its hydrophilic nature, which is critical for in vitro and in vivo applications. The extended PEG chain reduces aggregation and improves biocompatibility by minimizing nonspecific interactions with biomolecules. For characterization, measure solubility in aqueous buffers (e.g., PBS) and compare cellular uptake efficiency using fluorescence-tagged derivatives .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Store the compound as a lyophilized powder at < -20°C in airtight, light-protected containers. For aqueous solutions, aliquot into small volumes and freeze immediately to avoid repeated freeze-thaw cycles, which degrade the tetrazine moiety. Monitor stability via HPLC or LC-MS over time to detect hydrolysis or oxidation .

Advanced: How can reaction conditions be optimized for bioconjugation with amine-containing biomolecules (e.g., antibodies)?

Use EDC/HATU coupling agents in pH 6.5–7.5 buffers to activate carboxyl groups on target molecules. Maintain a molar ratio of 1:1.5 (target:linker) to minimize cross-linking. Monitor reaction progress via MALDI-TOF or SDS-PAGE to confirm conjugation efficiency. For sterically hindered targets, extend reaction time to 24 hours at 4°C .

Advanced: How should researchers address variability in click chemistry efficiency with trans-cyclooctene (TCO) partners?

Variability often arises from TCO isomerization or competing side reactions. Pre-purify TCO derivatives via silica gel chromatography to isolate the trans-isomer. Use kinetic analysis (e.g., stopped-flow spectroscopy) to quantify reaction rates under physiological conditions (37°C, pH 7.4). Include negative controls with non-reactive alkenes to validate specificity .

Advanced: What experimental designs are recommended to evaluate stability in physiological environments?

Incubate the compound in simulated body fluid (SBF) at 37°C and sample at intervals (0, 6, 24, 48 hours). Analyze degradation products via LC-MS and compare to fresh controls. For in vivo studies, use radiolabeled analogs and track biodistribution via PET/SPECT imaging. Stability thresholds should align with the intended application (e.g., >80% integrity at 24 hours for diagnostics) .

Basic: Which analytical techniques are most reliable for assessing purity and functional group integrity?

- HPLC/LC-MS : Quantify purity and detect hydrolyzed byproducts.

- NMR (¹H/¹³C) : Confirm PEG8 spacer integrity and methyltetrazine substitution.

- UV-Vis : Monitor tetrazine absorbance at 520 nm for click-ready functionality.

Cross-validate results with orthogonal methods to resolve ambiguities (e.g., FT-IR for amine quantification) .

Advanced: What strategies mitigate low conjugation yields in complex biological matrices?

- Pre-blocking : Treat matrices with inert PEG derivatives to occupy nonspecific binding sites.

- Dual-click approaches : Combine tetrazine-TCO chemistry with copper-free azide-alkyne cycloaddition for orthogonal labeling.

- Size-exclusion chromatography (SEC) : Purify conjugates post-reaction to remove unreacted linker .

Advanced: How can in vivo performance be evaluated for drug delivery systems using this compound?

- Pharmacokinetics : Track plasma half-life using fluorescent or isotopic labeling.

- Tumor targeting : Use xenograft models to compare accumulation in target vs. off-target tissues.

- Release kinetics : Incubate conjugates in lysosomal buffers (pH 5.0) to simulate drug payload release .

Basic: What is the role of the methyltetrazine group in bioorthogonal chemistry applications?

The methyltetrazine group enables rapid, specific ligation with TCO derivatives via inverse electron-demand Diels-Alder (IEDDA) reactions. Its electron-deficient nature accelerates kinetics (k ~10³–10⁴ M⁻¹s⁻¹) under mild conditions, making it ideal for live-cell labeling and in vivo imaging .

Advanced: How should conflicting stability data from different studies be reconciled?

Discrepancies may stem from variations in storage protocols or analytical methods. Standardize testing by:

Using identical buffer systems (e.g., PBS vs. Tris).

Validating LC-MS parameters (column type, gradient).

Reporting lot-specific degradation profiles.

Cross-laboratory reproducibility studies are recommended to establish consensus guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.